molecular formula C12H19NO2 B13309454 2-[(Butylamino)methyl]-4-methoxyphenol

2-[(Butylamino)methyl]-4-methoxyphenol

Katalognummer: B13309454
Molekulargewicht: 209.28 g/mol
InChI-Schlüssel: WRYCPTUUSRDAGD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(Butylamino)methyl]-4-methoxyphenol is an organic compound with the molecular formula C12H19NO2. It is known for its diverse applications in scientific research, particularly in the fields of chemistry and biology. The compound is characterized by its phenolic structure, which includes a butylamino group and a methoxy group attached to the benzene ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Butylamino)methyl]-4-methoxyphenol typically involves the reaction of 4-methoxyphenol with butylamine in the presence of a suitable catalyst. The reaction conditions often include:

    Temperature: The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

    Catalyst: Acidic or basic catalysts can be used to enhance the reaction rate.

    Solvent: Common solvents include ethanol or methanol, which help dissolve the reactants and provide a medium for the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(Butylamino)methyl]-4-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding hydroquinones.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents like bromine (Br2) can be used for substitution reactions.

Major Products

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Halogenated phenols

Wissenschaftliche Forschungsanwendungen

2-[(Butylamino)methyl]-4-methoxyphenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-[(Butylamino)methyl]-4-methoxyphenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, which are crucial for its biological activities. The butylamino group enhances its solubility and facilitates its interaction with biological membranes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-[(Butylamino)methyl]-2-methoxyphenol
  • 2-(Butylamino)cinchomeronic dinitrile derivatives

Uniqueness

2-[(Butylamino)methyl]-4-methoxyphenol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a balance of hydrophilicity and lipophilicity, making it versatile for various applications.

Eigenschaften

Molekularformel

C12H19NO2

Molekulargewicht

209.28 g/mol

IUPAC-Name

2-(butylaminomethyl)-4-methoxyphenol

InChI

InChI=1S/C12H19NO2/c1-3-4-7-13-9-10-8-11(15-2)5-6-12(10)14/h5-6,8,13-14H,3-4,7,9H2,1-2H3

InChI-Schlüssel

WRYCPTUUSRDAGD-UHFFFAOYSA-N

Kanonische SMILES

CCCCNCC1=C(C=CC(=C1)OC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.